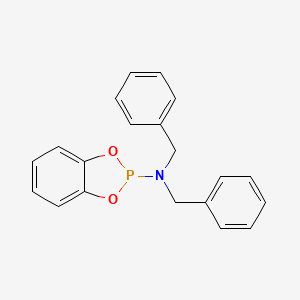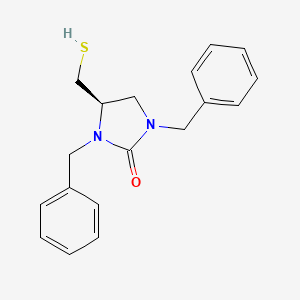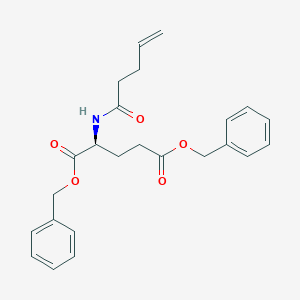
Dibenzyl N-pent-4-enoyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl N-pent-4-enoyl-L-glutamate is a derivative of glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of a dibenzyl ester group and a pent-4-enoyl group attached to the L-glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine as initiators for the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride . The reaction conditions often include specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Dibenzyl N-pent-4-enoyl-L-glutamate may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl N-pent-4-enoyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dibenzyl ester and pent-4-enoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Dibenzyl N-pent-4-enoyl-L-glutamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dibenzyl N-pent-4-enoyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its ester and enoyl groups allow it to interact with proteins and other biomolecules, potentially modifying their structure and function .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl L-glutamate: A similar compound with two benzyl ester groups attached to L-glutamate.
Poly(γ-benzyl-L-glutamate): A polymeric form used in biomedical applications.
Dibenzyl L-glutamate tosylate: A derivative with a tosylate group, used in various chemical reactions.
Uniqueness
Dibenzyl N-pent-4-enoyl-L-glutamate is unique due to the presence of the pent-4-enoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
915193-97-4 |
|---|---|
Molecular Formula |
C24H27NO5 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
dibenzyl (2S)-2-(pent-4-enoylamino)pentanedioate |
InChI |
InChI=1S/C24H27NO5/c1-2-3-14-22(26)25-21(24(28)30-18-20-12-8-5-9-13-20)15-16-23(27)29-17-19-10-6-4-7-11-19/h2,4-13,21H,1,3,14-18H2,(H,25,26)/t21-/m0/s1 |
InChI Key |
VOLIZKYYCJCDDQ-NRFANRHFSA-N |
Isomeric SMILES |
C=CCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C=CCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



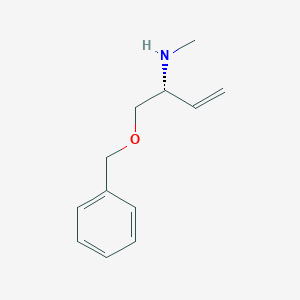

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
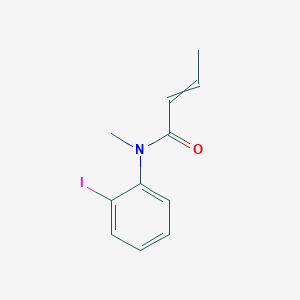
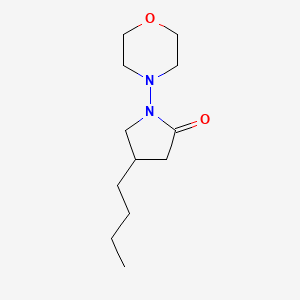
![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
